1,3,4-Thiadiazole-2-sulfonyl chloride
Overview
Description
1,3,4-Thiadiazole-2-sulfonyl chloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Mechanism of Action
Target of Action
The primary targets of 1,3,4-Thiadiazole-2-sulfonyl chloride are various pathogens, as it has shown a broad spectrum of activity against them . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Mode of Action
The compound interacts with its targets by increasing the permeability of bacterial cell membranes, inhibiting biofilm formation and cell motility, and inducing morphological changes in bacterial cells . The presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
It is known that the compound has a wide variety of biological activity, indicating that it likely interacts with multiple pathways .
Pharmacokinetics
The compound’s strong aromaticity and the presence of the =n-c-s- moiety suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is a broad spectrum of pharmacological activities. It has been shown to have antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular effects . In particular, it has been found to be effective against both Gram-positive and Gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
1,3,4-Thiadiazole-2-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. This compound is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by forming covalent bonds with their active sites. This interaction can lead to the modification of enzyme activity, which is useful in studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can react with amino groups in proteins, leading to the formation of stable sulfonamide linkages. This property is exploited in the modification of proteins for various biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases, which are enzymes that play a critical role in cell signaling. By inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of various genes, ultimately influencing cellular functions and metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the covalent modification of enzyme active sites. The sulfonyl chloride group of the compound reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This reaction results in the formation of a covalent bond, leading to enzyme inhibition. Additionally, this compound can bind to DNA and proteins, affecting their structure and function. These binding interactions can lead to changes in gene expression and protein activity, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under acidic conditions but can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives. Over time, the degradation of this compound can affect its efficacy in biochemical assays and experiments. Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged enzyme inhibition and alterations in gene expression. These temporal effects are important considerations in the design and interpretation of biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity and tissue damage in animal studies. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, contributing to the compound’s biochemical effects. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions are crucial for the compound’s biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, allowing it to interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to mitochondria, where it can affect mitochondrial function and metabolism .
Preparation Methods
The synthesis of 1,3,4-thiadiazole-2-sulfonyl chloride typically involves the reaction of thiadiazole derivatives with sulfonyl chlorides. One common method includes the reaction of 1,3,4-thiadiazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,3,4-Thiadiazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different thiadiazole derivatives.
Condensation Reactions: It can react with carbonyl compounds to form new heterocyclic structures.
Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions are often new thiadiazole derivatives with varied functional groups, enhancing their applicability in different fields .
Scientific Research Applications
1,3,4-Thiadiazole-2-sulfonyl chloride has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Agriculture: The compound is utilized in the development of agrochemicals, including herbicides and pesticides.
Materials Science: It is employed in the creation of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Comparison with Similar Compounds
1,3,4-Thiadiazole-2-sulfonyl chloride is unique compared to other thiadiazole derivatives due to its sulfonyl chloride functional group, which imparts distinct reactivity and biological activity . Similar compounds include:
1,3,4-Thiadiazole-2-thiol: Known for its antioxidant properties.
1,3,4-Thiadiazole-2-amine: Used in the synthesis of various pharmaceuticals.
1,3,4-Thiadiazole-2-carboxylic acid: Employed in the development of agrochemicals.
These compounds share the thiadiazole core structure but differ in their functional groups, leading to varied applications and reactivity .
Properties
IUPAC Name |
1,3,4-thiadiazole-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2O2S2/c3-9(6,7)2-5-4-1-8-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIBBRJFKALYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615042 | |
Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362521-36-6 | |
Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,3,4-Thiadiazole-2-sulfonyl chloride in organic synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly for creating substituted 1,3,4-thiadiazoles. This compound readily reacts with amines, enabling the introduction of diverse substituents onto the thiadiazole ring. This versatility makes it a useful precursor for synthesizing a wide range of compounds with potential applications in various fields. For instance, [5-acetylamino-1,3,4-thiadiazole-2-sulfonyl chloride was synthesized from 5-amino-2-mercapto-1,3,4-thiadiazole, and further reacted with nucleophiles such as N-methyl piperazine and aniline to produce the corresponding sulfonamides] [].
Q2: How is the structure of this compound derivatives confirmed?
A2: The structures of this compound derivatives are confirmed using various spectroscopic techniques. [Researchers often utilize Infrared Spectroscopy (IR), Hydrogen Nuclear Magnetic Resonance (H-NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize these compounds] []. These methods provide complementary information about the functional groups, connectivity, and molecular weight of the synthesized molecules, ensuring their accurate identification.
Q3: Are there any structural insights into this compound derivatives?
A3: Yes, crystallographic studies on compounds like 5-tert-Butyloxycarbonylamino-1,3,4-thiadiazole-2-sulfonyl chloride reveal important structural features. [Analysis of bond lengths and angles indicates a strong interaction between the sulfonyl group and the thiadiazole ring] [, ]. This interaction influences the overall conformation of the molecule and may have implications for its reactivity and biological activity.
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